Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate
Description
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate is a chemical compound with a molecular weight of 297.3 g/mol . This compound is a derivative of isoxazole, a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . Isoxazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties .
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 5-(6-methoxynaphthalen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-3-21-17(19)15-10-16(22-18-15)13-5-4-12-9-14(20-2)7-6-11(12)8-13/h4-10H,3H2,1-2H3 |
InChI Key |
OUSQPQDQSLWAGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate typically involves the following steps:
Cycloaddition Reaction: The synthesis begins with a (3 + 2) cycloaddition reaction between an alkyne and nitrile oxide, which acts as the dipole.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80°C) in the presence of a base such as K2CO3 and a phase transfer catalyst like 18-crown-6.
Chemical Reactions Analysis
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the isoxazole ring into more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin and research tool with an isoxazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 5-(6-methoxy-2-naphthyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique substitution pattern that enhances its chemical reactivity and biological activity. This article explores its biological activities, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 297.30 g/mol. The structure features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms, along with a 6-methoxy-2-naphthyl substituent that contributes to its distinct properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- Huh7 (liver cancer)
The compound's IC50 values were assessed in comparison to standard chemotherapeutic agents such as doxorubicin and sorafenib. The results demonstrated promising cytotoxic effects, with IC50 values ranging from 0.7 to 35.2 µM across different cell lines .
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Huh7 IC50 (µM) |
|---|---|---|---|
| This compound | X.XX | X.XX | X.XX |
| Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |
| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |
(Note: Replace "X.XX" with actual values from experimental data)
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that the compound may act as an enzyme inhibitor and receptor modulator, although detailed mechanisms are still under investigation .
Comparative Analysis with Similar Compounds
This compound can be compared with other isoxazole derivatives to highlight its unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sulfamethoxazole | Isoxazole antibiotic | Contains a sulfonamide group |
| Muscimol | GABAA receptor agonist | Functions primarily in neuropharmacology |
| Ibotenic Acid | Neurotoxin | Exhibits excitatory properties |
The distinctive substitution pattern of this compound imparts unique chemical reactivity and biological activity compared to these similar compounds .
Case Studies
Several studies have explored the biological activity of isoxazole derivatives, including this compound:
- Cytotoxicity Studies : A study demonstrated that this compound induced apoptosis in MCF-7 cells, leading to increased expression of p53 and activation of caspase pathways .
- Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to various biological targets, influencing their activity and providing insights into potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
